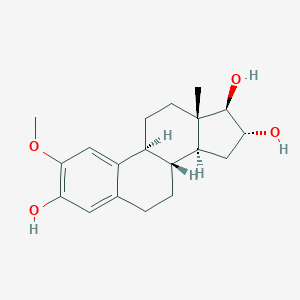

2-Methoxyestriol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R,9S,13S,14S,16R,17R)-2-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O4/c1-19-6-5-11-12(14(19)9-16(21)18(19)22)4-3-10-7-15(20)17(23-2)8-13(10)11/h7-8,11-12,14,16,18,20-22H,3-6,9H2,1-2H3/t11-,12+,14-,16+,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXPJFWTSZLEAQ-YSYMNNNUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CC(C2O)O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O)CCC4=CC(=C(C=C34)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60924551 | |

| Record name | 2-Methoxyestra-1(10),2,4-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1236-72-2 | |

| Record name | (16α,17β)-2-Methoxyestra-1,3,5(10)-triene-3,16,17-triol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1236-72-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methoxyestriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001236722 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Methoxyestra-1(10),2,4-triene-3,16,17-triol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60924551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Metabolic Pathways of 2 Methoxyestradiol

Precursor Steroid Hormones and Initial Hydroxylation

The journey to 2-Methoxyestradiol (B1684026) begins with the primary female sex hormone, estradiol (B170435), which undergoes a critical hydroxylation step to form an intermediate compound.

Role of Estradiol (E2) as a Precursor

Estradiol (E2) serves as the foundational molecule for the synthesis of 2-Methoxyestradiol. uchile.clrupahealth.com E2 is a potent estrogen that plays a crucial role in various physiological processes. Its metabolic conversion leads to the formation of several metabolites, including the catechol estrogens, which are direct precursors to 2-Methoxyestradiol. wikipedia.orgrupahealth.com The generation of 2-Methoxyestradiol from estradiol is a key part of the metabolic pathway for inactivating and eliminating estrogens from the body. uchile.cl

Cytochrome P450 Enzymes in Catecholestrogen Formation (e.g., CYP1A1, CYP1B1, CYP3A4)

The initial and rate-limiting step in the formation of 2-Methoxyestradiol precursors is the hydroxylation of estradiol, a reaction catalyzed by a superfamily of enzymes known as cytochrome P450 (CYP). nih.govwikipedia.org Several CYP isoforms are involved in this process, with CYP1A1, CYP1B1, and CYP3A4 playing significant roles. nih.gov

These enzymes catalyze the formation of catechol estrogens by adding a hydroxyl group to the aromatic A-ring of the estradiol molecule. wikipedia.org Specifically, CYP1A1 predominantly catalyzes the formation of 2-hydroxyestradiol (B1664083), while CYP1B1 mainly produces 4-hydroxyestradiol (B23129). nih.govnih.govsemanticscholar.org CYP3A4 also contributes to the formation of 2-hydroxyestradiol. nih.gov The relative activities of these enzymes can influence the specific metabolic pathway of estradiol. semanticscholar.orgaacrjournals.org

Formation of 2-Hydroxyestradiol

The direct precursor to 2-Methoxyestradiol is 2-hydroxyestradiol, a type of catechol estrogen. wikipedia.orguchile.cl It is formed through the hydroxylation of estradiol at the C-2 position of the steroid's A-ring. uchile.clnih.gov The enzyme primarily responsible for this specific reaction is CYP1A1. uchile.clnih.govaacrjournals.org Although other CYP enzymes can also produce 2-hydroxyestradiol, CYP1A1 shows a preference for this particular hydroxylation. nih.gov The formation of 2-hydroxyestradiol is a critical intermediate step, setting the stage for the final methylation that yields 2-Methoxyestradiol. uchile.clnih.gov

Enzymatic Methylation of 2-Hydroxyestradiol

Following its formation, 2-hydroxyestradiol undergoes methylation, a reaction that adds a methyl group to the newly formed hydroxyl group, resulting in the creation of 2-Methoxyestradiol.

Catechol-O-Methyltransferase (COMT) Activity

The enzyme responsible for the methylation of 2-hydroxyestradiol is Catechol-O-methyltransferase (COMT). nih.govaacrjournals.orgresearchgate.net COMT transfers a methyl group from a donor molecule to one of the hydroxyl groups on the catechol structure of 2-hydroxyestradiol. nih.govswintegrativemedicine.com This enzymatic action is not exclusive to 2-hydroxyestradiol; COMT also metabolizes other catechol compounds, including other catechol estrogens and catecholamine neurotransmitters. wikipedia.orgwikipedia.org The activity of COMT is crucial as it converts the biologically active 2-hydroxyestradiol into 2-Methoxyestradiol. aacrjournals.orgnih.gov

Cofactor Requirements for Methylation

For COMT to effectively catalyze the methylation of 2-hydroxyestradiol, the presence of specific cofactors is essential. The primary methyl group donor for this reaction is S-adenosyl-L-methionine (SAMe). nih.govswintegrativemedicine.com SAMe provides the methyl group that is transferred to the catechol estrogen substrate. wikipedia.org In addition to SAMe, the reaction also requires magnesium ions (Mg2+) as a cofactor to facilitate the enzymatic activity of COMT. nih.govswintegrativemedicine.com The availability of these cofactors directly influences the rate of 2-Methoxyestradiol synthesis. nih.gov

Table 1: Key Enzymes in 2-Methoxyestradiol Biosynthesis

| Enzyme | Role | Precursor | Product |

|---|---|---|---|

| Cytochrome P450 1A1 (CYP1A1) | Catalyzes the 2-hydroxylation of estradiol. nih.govaacrjournals.org | Estradiol (E2) | 2-Hydroxyestradiol |

| Cytochrome P450 1B1 (CYP1B1) | Primarily catalyzes the 4-hydroxylation of estradiol, but also contributes to 2-hydroxylation. nih.govahajournals.org | Estradiol (E2) | 4-Hydroxyestradiol / 2-Hydroxyestradiol |

| Cytochrome P450 3A4 (CYP3A4) | Contributes to the 2-hydroxylation of estradiol. nih.gov | Estradiol (E2) | 2-Hydroxyestradiol |

| Catechol-O-Methyltransferase (COMT) | Catalyzes the methylation of 2-hydroxyestradiol. nih.govaacrjournals.org | 2-Hydroxyestradiol | 2-Methoxyestradiol |

Table 2: Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

|---|---|

| 2-Methoxyestradiol | 6917 |

| Estradiol | 5757 |

| 2-Hydroxyestradiol | 988 |

| 4-Hydroxyestradiol | 442540 |

| S-adenosyl-L-methionine | 34755 |

Downstream Metabolic Fates and Interconversions

Once formed, 2-methoxyestradiol undergoes further metabolic processing, influencing its biological activity and elimination from the body.

Glucuronidation Pathways of Methoxyestrogens

A primary route for the metabolism and elimination of 2-methoxyestradiol is glucuronidation. nih.govacs.org This process, catalyzed by UDP-glucuronosyltransferases (UGTs), involves the attachment of a glucuronic acid molecule to 2-methoxyestradiol, forming water-soluble glucuronides that can be readily excreted by the kidneys. hmdb.ca In vitro studies using human liver microsomes have identified the formation of two primary glucuronide metabolites, designated M1 and M2. nih.gov This suggests that glucuronidation is a significant pathway for the clearance of 2-methoxyestradiol. drugbank.com The liver is a major site for this process; however, UGT enzymes are also expressed in other tissues, including the gastrointestinal tract, indicating that glucuronidation of 2-methoxyestradiol may not be limited to the liver. nih.gov

Role of 17β-Hydroxysteroid Dehydrogenases (17β-HSD) in 2-Methoxyestradiol Metabolism

The enzyme 17β-hydroxysteroid dehydrogenase (17β-HSD) plays a critical role in the interconversion of estrogens and their metabolites. aacrjournals.org Specifically, 17β-HSD type 2 catalyzes the oxidation of the potent 17β-hydroxyl group of 2-methoxyestradiol, converting it into the less active metabolite, 2-methoxyestrone (B195170) (2-MeOE1). aacrjournals.orgaacrjournals.orgnih.gov This conversion represents a significant inactivation pathway for 2-methoxyestradiol. uchile.cl High levels of 17β-HSD type 2 have been found in the gastrointestinal mucosa, which may contribute to the poor oral bioavailability of 2-methoxyestradiol. aacrjournals.orgnih.gov Conversely, 17β-HSD type 1 can catalyze the reverse reaction, converting 2-methoxyestrone back to 2-methoxyestradiol. aacrjournals.org The balance between these two enzyme activities can therefore modulate the local concentration and activity of 2-methoxyestradiol in various tissues. aacrjournals.org

Reversible Metabolism Considerations

The metabolism of 2-methoxyestradiol is not a one-way street. While the methylation of 2-hydroxyestradiol to 2-methoxyestradiol by COMT is largely considered irreversible, some studies suggest that certain cytochrome P450 enzymes may be capable of demethylating 2-methoxyestradiol back to 2-hydroxyestradiol in some tissues. aacrjournals.org This potential for reversible metabolism adds another layer of complexity to the regulation of 2-methoxyestradiol levels and activity.

Physiological and Pathophysiological Contexts of 2-Methoxyestradiol Formation

The formation of 2-methoxyestradiol is not merely a metabolic byproduct but is implicated in various physiological and pathophysiological states.

During pregnancy, circulating levels of 2-methoxyestradiol significantly increase. nih.govnih.gov However, lower plasma levels of this metabolite have been observed in women with preeclampsia, a serious pregnancy complication, often detectable weeks or months before clinical symptoms appear. nih.govnih.gov This suggests a potential role for 2-methoxyestradiol in maintaining a healthy pregnancy.

In the context of cancer, the formation of 2-methoxyestradiol is viewed as a protective mechanism. The methylation of catechol estrogens by COMT detoxifies these potentially carcinogenic compounds. aacrjournals.orgpan.olsztyn.pl Individuals with a common genetic polymorphism in the COMT gene that results in lower enzyme activity may have a reduced capacity to inactivate catechol estrogens, potentially increasing their risk for certain cancers, such as breast cancer. pan.olsztyn.plnih.gov

Furthermore, 2-methoxyestradiol itself has demonstrated antiproliferative and antiangiogenic properties, inhibiting the growth of various tumor cells. aacrjournals.orgplos.org It has been shown to interfere with microtubule dynamics, a key process in cell division. plos.org The local production of 2-methoxyestradiol within tissues like the uterus and breast may therefore play a role in regulating cell growth and preventing abnormal proliferation. oup.complos.org

Molecular Mechanisms of Action of 2 Methoxyestradiol

Microtubule Dynamics Modulation

2-ME2 exerts its influence on cellular division and structure by directly interacting with the microtubule network. This interaction leads to a cascade of events that ultimately disrupt cell cycle progression.

Inhibition of Microtubule Polymerization and Stabilization

2-Methoxyestradiol (B1684026) functions as a microtubule inhibitor, interfering with the normal process of tubulin polymerization. ahajournals.orgbpsbioscience.com It has been shown to inhibit the assembly of purified tubulin in a concentration-dependent manner. nih.gov Specifically, in vitro studies have demonstrated that 2-ME2 can inhibit the nucleation and propagation phases of tubulin assembly. nih.gov While it destabilizes microtubules, its effect on polymer mass can vary depending on the presence of microtubule-associated proteins (MAPs). nih.govmedchemexpress.com For instance, significantly higher concentrations of 2-ME2 are needed to depolymerize microtubules that contain MAPs. aacrjournals.org Research indicates that at its lowest effective concentrations, the primary mechanism of mitotic arrest is the suppression of microtubule dynamics rather than outright depolymerization. nih.gov

Interaction with the Colchicine-Binding Site on Tubulin

The inhibitory effect of 2-Methoxyestradiol on microtubule polymerization stems from its interaction with tubulin at or near the colchicine-binding site. nih.govaacrjournals.org Studies have confirmed that 2-ME2 competitively inhibits the binding of colchicine (B1669291) to tubulin, indicating that they share a binding site. nih.gov This binding to the colchicine site on the β-subunit of the tubulin heterodimer is a key step in its mechanism of action. researchgate.netmdpi.com The interaction at this site is crucial for its ability to disrupt microtubule function and, consequently, its anti-proliferative and anti-angiogenic activities. aacrjournals.orgnih.gov

Consequences for Cell Cycle Progression (e.g., G2/M Phase Arrest)

The disruption of microtubule dynamics by 2-Methoxyestradiol has profound consequences for cell cycle progression, most notably leading to an arrest in the G2/M phase. nih.govbibliotekanauki.plnih.gov This blockage of the cell cycle at the G2/M phase is a common finding across various cancer cell lines treated with 2-ME2. bibliotekanauki.plfrontiersin.org The arrest is a direct result of the interference with the mitotic spindle, which is essential for the proper segregation of chromosomes during mitosis. bpsbioscience.com This G2/M arrest can precede the induction of apoptosis, or programmed cell death. nih.govoup.com The concentration of 2-ME2 can influence the specific point of cell cycle arrest, with higher concentrations typically causing a G2/M block. bibliotekanauki.pl

Regulation of Hypoxia-Inducible Factor-1 Alpha (HIF-1α)

Beyond its effects on microtubules, 2-Methoxyestradiol is a potent regulator of the cellular response to low oxygen levels, primarily through its interaction with Hypoxia-Inducible Factor-1 alpha (HIF-1α).

Inhibition of HIF-1α Expression and Transcriptional Activity

2-Methoxyestradiol has been identified as a significant inhibitor of HIF-1α. turkishneurosurgery.org.trspandidos-publications.com It has been shown to downregulate HIF-1α at the post-transcriptional level, effectively reducing the amount of HIF-1α protein without altering its mRNA expression. nih.govturkishneurosurgery.org.tr This inhibition prevents the nuclear accumulation of HIF-1α and subsequently blocks its transcriptional activity. turkishneurosurgery.org.trspandidos-publications.com The disruption of interphase microtubules by 2-ME2 is a necessary step for the downregulation of HIF-1α, linking its two primary mechanisms of action. nih.gov This inhibitory effect on HIF-1α has been observed in various cancer cell types under both normal and low-oxygen (hypoxic) conditions. spandidos-publications.com

Implications for Angiogenesis Regulation

The inhibition of HIF-1α by 2-Methoxyestradiol has significant implications for the regulation of angiogenesis, the formation of new blood vessels. turkishneurosurgery.org.trwikipedia.org HIF-1α is a master transcriptional activator of genes involved in angiogenesis, including vascular endothelial growth factor (VEGF). turkishneurosurgery.org.treuropeanreview.org By inhibiting HIF-1α, 2-ME2 effectively suppresses the expression of these pro-angiogenic factors, leading to a reduction in the formation of new blood vessels that tumors require for growth and survival. nih.govnih.gov This anti-angiogenic effect is a cornerstone of 2-ME2's therapeutic potential. oup.com

Induction of Apoptotic Pathways

2-ME2 triggers apoptosis through a multi-faceted approach, engaging both intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. This involves the activation of crucial tumor suppressors, a cascade of enzymes known as caspases, and the regulation of proteins that control mitochondrial integrity.

Activation of p53

The tumor suppressor protein p53 is a critical mediator of 2-ME2-induced apoptosis in certain cell types. tandfonline.com Treatment with 2-ME2 can lead to an increase in the expression and activation of wild-type p53. nih.gov For instance, in human lung cancer cell lines (H460 and A549) containing wild-type p53, 2-ME2 treatment resulted in an eightfold increase in endogenous p53 protein levels, leading to apoptosis. nih.gov Conversely, cell lines with negative or mutated p53 were less affected. nih.gov

The pro-apoptotic action of p53 in response to 2-ME2 is linked to its ability to modulate the expression of other key apoptotic proteins. jmb.or.krjmb.or.kr In human colon carcinoma HCT116 cells, the presence of p53 was shown to be crucial for the 2-ME2-induced up-regulation of the pro-apoptotic protein Bax and the down-regulation of the anti-apoptotic protein Bcl-2. jmb.or.krjmb.or.krnih.gov This p53-dependent modulation promotes mitochondria-dependent apoptosis. jmb.or.krnih.gov

Caspase-Dependent and Caspase-Independent Mechanisms

2-Methoxyestradiol can induce apoptosis through both caspase-dependent and caspase-independent mechanisms, with the specific pathway often being cell-type specific. nih.govnih.gov

The caspase-dependent pathway involves the activation of a cascade of cysteine proteases called caspases. nih.gov Studies in ovarian cancer cells, keloid fibroblasts, and endothelial cells show that 2-ME2-induced apoptosis requires the sequential activation of initiator caspases (caspase-8 and caspase-9) and the executioner caspase (caspase-3). nih.govnih.gove-century.ususz.ch Caspase-8 activation is linked to the extrinsic pathway, while caspase-9 activation is a hallmark of the intrinsic, mitochondrial pathway. nih.gove-century.us The process is often characterized by the cleavage of Poly (ADP-ribose) polymerase (PARP), a substrate of activated caspase-3. frontiersin.org The use of a pan-caspase inhibitor, zVADfmk, has been shown to completely prevent 2-ME2-induced apoptosis in breast cancer cells, confirming the dependency on caspases in these models. ox.ac.uk

In contrast, a caspase-independent mechanism has been observed in other cell types, such as rat DS-sarcoma cells. nih.govresearchgate.net In this model, while 2-ME2 treatment did induce caspase-8 activation, the use of a pan-caspase inhibitor did not suppress apoptotic cell death. nih.gov Instead, apoptosis was primarily mediated by the breakdown of mitochondrial integrity and the subsequent release of mitochondrial nucleases, including apoptosis-inducing factor (AIF) and endonuclease G, into the cytoplasm. nih.gov

Modulation of Bcl-2 and Bax Protein Expression

The balance between pro-apoptotic and anti-apoptotic members of the Bcl-2 family of proteins is a critical control point for the intrinsic apoptotic pathway. 2-Methoxyestradiol disrupts this balance in favor of apoptosis by modulating the expression of these proteins. jmb.or.krjmb.or.kr

Specifically, 2-ME2 treatment has been shown to decrease the expression of the anti-apoptotic protein Bcl-2 and increase the expression of the pro-apoptotic protein Bax in several cancer cell lines, including keloid fibroblasts, triple-negative breast cancer cells, and Barrett's esophageal adenocarcinoma cells. e-century.usfrontiersin.orgresearchgate.net This alteration shifts the Bcl-2/Bax ratio, promoting the permeabilization of the mitochondrial membrane, a key step in initiating apoptosis. e-century.us In human colon cancer cells, the down-regulation of Bcl-2 and up-regulation of Bax by 2-ME2 are dependent on the presence of functional p53. jmb.or.krjmb.or.krnih.gov Furthermore, 2-ME2 can also induce the activation of other pro-apoptotic Bcl-2 family members like Bak. jmb.or.krnih.govfrontiersin.org

Table 1: Effect of 2-Methoxyestradiol on Apoptotic Protein Expression

| Protein | Family | Function | Effect of 2-ME2 | Reference |

|---|---|---|---|---|

| Bcl-2 | Bcl-2 Family | Anti-apoptotic | Down-regulation/Decreased Expression | jmb.or.krjmb.or.krfrontiersin.org |

| Bax | Bcl-2 Family | Pro-apoptotic | Up-regulation/Increased Expression | jmb.or.krjmb.or.kre-century.us |

| Bak | Bcl-2 Family | Pro-apoptotic | Activation | jmb.or.krfrontiersin.org |

Upregulation of Death Receptors (e.g., DR5)

2-Methoxyestradiol can initiate apoptosis via the extrinsic pathway by increasing the expression of death receptors on the cell surface. rndsystems.comnih.gov A key target is Death Receptor 5 (DR5), also known as TRAIL-R2. nih.gov Upregulation of DR5 protein expression has been observed both in vitro and in vivo following 2-ME2 treatment. nih.gov This increase in DR5 renders cells more sensitive to apoptosis induced by its ligand, tumor necrosis factor-related apoptosis-inducing ligand (TRAIL). nih.govusz.ch

This mechanism is a significant part of 2-ME2's action in endothelial cells and some breast cancer models, leading to the activation of the extrinsic apoptotic pathway. nih.govresearchgate.net In pancreatic cancer cells, 2-ME2 was found to substantially increase the expression of another death receptor, Fas. aacrjournals.org However, the upregulation of death receptors is not a universal mechanism; for example, it does not appear to play a major role in 2-ME2-induced apoptosis in malignant glioma cells. nih.gov

Signal Transduction Pathway Modulation

Beyond directly inducing apoptosis, 2-ME2 also influences critical signal transduction pathways that regulate cell growth, survival, and death.

Effects on ERK1/2 Phosphorylation

The effect of 2-methoxyestradiol on the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2) is complex and highly dependent on the cell type.

In some cell types, such as vascular smooth muscle cells, 2-ME2 inhibits the phosphorylation of ERK1/2. nih.govahajournals.org This inhibition is associated with downregulating p21 expression and contributes to the compound's anti-proliferative effects. ahajournals.org In these cells, ERK1/2 inhibition is a key part of the mechanism leading to cell cycle arrest. nih.gov Similarly, in rat aortic smooth muscle cells, 2-ME2-induced ERK1/2 phosphorylation was observed, but this was part of a pathway leading to the downregulation of the AT1R receptor, a beneficial effect in vascular contexts. physiology.org

Conversely, in other cancer cells, 2-ME2 has been reported to increase the phosphorylation and activation of ERK1/2. In estrogen receptor-negative MDA-MB-435s human breast cancer cells, 2-ME2 induced the activation of ERK, but this was found to have a protective effect against apoptosis; inhibiting ERK in these cells actually enhanced 2-ME2-induced cell death. researchgate.net In uterine leiomyosarcoma cells, increased ERK1/2 phosphorylation was associated with mitochondria-dependent apoptosis. spandidos-publications.com This suggests that in certain contexts, sustained ERK1/2 activation can convert from a pro-survival signal to a pro-apoptotic one. spandidos-publications.com

Table 2: Cell-Dependent Effects of 2-Methoxyestradiol on ERK1/2 Phosphorylation

| Cell Type | Effect on ERK1/2 Phosphorylation | Associated Outcome | Reference |

|---|---|---|---|

| Vascular Smooth Muscle Cells | Inhibition | Anti-proliferative / Cell Cycle Arrest | nih.govahajournals.org |

| MDA-MB-435s Breast Cancer Cells | Activation | Protective (Inhibition of ERK enhances apoptosis) | researchgate.net |

| SK-LMS-1 Uterine Leiomyosarcoma Cells | Activation | Pro-apoptotic | spandidos-publications.com |

| Rat Aortic Smooth Muscle Cells | Activation | AT1R Downregulation | physiology.org |

Activation of Protein Kinases (e.g., p38 MAPK, PKCδ)

2-Methoxyestradiol (2-ME) has been shown to activate several protein kinases, which play a crucial role in its apoptotic effects. Specifically, its impact on p38 mitogen-activated protein kinase (MAPK) and protein kinase Cδ (PKCδ) has been a subject of investigation.

In human ovarian cancer cells, the pro-apoptotic effects of 2-ME are partially dependent on the activation of p38 MAPK. oncotarget.comnih.gov Studies have revealed that 2-ME treatment leads to the phosphorylation and activation of p38 MAPK. oncotarget.comoup.com This activation is a key step in the apoptotic cascade initiated by 2-ME.

Furthermore, 2-ME's mechanism involves the catalytic activation of PKCδ. oncotarget.comnih.gov In ovarian cancer cells, 2-ME treatment potentiates apoptosis when full-length PKCδ is overexpressed. The process involves the cleavage of PKCδ by caspases, which liberates its catalytic fragment (PKCδCAT). This catalytic fragment is responsible for apoptotic histone modifications in the nucleus and also activates the p38 MAPK pathway in the cytosol. oncotarget.comnih.goveurekalert.org The activation of p38 MAPK, in turn, leads to further activation of caspases, creating a positive feedback loop that amplifies the apoptotic signal. oncotarget.comeurekalert.org Silencing PKCδ has been found to diminish the apoptosis induced by 2-ME. oncotarget.comnih.gov

The interplay between PKCδ and p38 MAPK is crucial for 2-ME-mediated apoptosis. The catalytic fragment of PKCδ has been shown to induce pro-apoptotic effects that are primarily dependent on the phosphorylation of p38 MAPK. oncotarget.comnih.gov Depleting PKCδ in cells treated with 2-ME resulted in a decreased amount of phosphorylated p38 MAPK, indicating that PKCδ-mediated activation of p38 MAPK is a key component of the signaling cascade. oncotarget.com In vascular smooth muscle cells, 2-ME causes PKCδ to translocate to the plasma membrane. ahajournals.org

Table 1: Effect of 2-Methoxyestradiol on Protein Kinase Activation in Cancer Cells

| Cell Type | Kinase Activated | Downstream Effect | Reference |

| Ovarian Cancer Cells | p38 MAPK, PKCδ | Apoptosis, Histone Modifications | oncotarget.comnih.gov |

| Prostate Cancer Cells | p38 MAPK | p53 Induction, Apoptosis | oup.com |

| Breast Cancer Cells | p38 MAPK, ERK, JNK | Apoptosis (p38, JNK), Protection from Apoptosis (ERK) | researchgate.net |

| Vascular Smooth Muscle Cells | PKCδ | Translocation to plasma membrane | ahajournals.org |

Influence on c-Jun NH2-terminal Kinase (JNK) Signaling

2-Methoxyestradiol has been demonstrated to activate the c-Jun NH2-terminal kinase (JNK) signaling pathway in various cancer cell lines, contributing to its pro-apoptotic effects. oup.comresearchgate.net In human prostate cancer cells, 2-ME activates the JNK/activation protein-1 (AP-1) pathway. oup.comnih.gov Inhibition of JNK has been shown to significantly reduce Bcl-2 phosphorylation and p53 induction, ultimately suppressing 2-ME-induced apoptosis almost completely. oup.comnih.gov This suggests that JNK-dependent Bcl-2 phosphorylation is a critical step in the apoptotic process triggered by 2-ME. oup.com

In breast cancer cells, 2-ME induces the activation of JNK, which is associated with the induction of apoptosis through the mitochondrial pathway. researchgate.net This occurs as a result of increased phosphorylation and subsequent inactivation of the anti-apoptotic proteins Bcl-2 and Bcl-xL. researchgate.net

Furthermore, in Ewing sarcoma and osteosarcoma cells, 2-ME elicits macroautophagy, a process that participates in apoptotic responses, in a JNK-dependent manner. nih.govaacrjournals.org 2-ME up-regulates the damage-regulated autophagy modulator (DRAM), a p53 target gene, through a mechanism involving JNK activation. nih.govaacrjournals.org Silencing DRAM expression reduces both apoptosis and autophagy triggered by 2-ME in these cells. nih.govaacrjournals.org The activation of JNK by 2-ME can also lead to the phosphorylation of Bcl-2, which disrupts its interaction with the autophagy protein Beclin 1, thereby stimulating autophagy. aacrjournals.org

Studies have also shown that 2-ME can radiosensitize colon carcinoma cells by enhancing DNA damage via JNK activation. aacrjournals.org

Impact on AKT/mTOR Signaling

2-Methoxyestradiol has been shown to inhibit the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway in several types of cancer cells. This pathway is often hyperactive in cancer, promoting cell growth, proliferation, and survival. frontiersin.org

In triple-negative breast cancer (TNBC) cells, 2-ME effectively inhibits cell proliferation by reducing the activation of Akt, mTOR, and p70S6 Kinase. frontiersin.org By acting as an inhibitor of the Akt/mTOR pathway, 2-ME presents a promising therapeutic strategy for TNBC. frontiersin.org Similarly, in uterine fibroid cells, 2-ME inhibits the profibrotic effects of TGF-β3 by suppressing the PI3K/Akt/mTOR pathway. nih.gov

In leukemia cells, 2-ME-induced apoptosis is associated with the inactivation (dephosphorylation) of Akt. capes.gov.br The generation of reactive oxygen species (ROS) by 2-ME is considered a primary event that leads to Akt inactivation, which in turn triggers downstream apoptotic events. capes.gov.br Enforced activation of Akt has been shown to protect leukemia cells from 2-ME-mediated apoptosis. capes.gov.br Conversely, inhibiting the PI3K/Akt pathway potentiates the lethal effects of 2-ME. capes.gov.br

In scleroderma fibroblasts, 2-ME reduces the hypoxia-induced production of collagen I and connective tissue growth factor (CTGF) by inhibiting the PI3K/Akt/mTOR pathway. nih.gov

However, the role of Akt signaling in response to 2-ME can be complex. In some contexts, such as in estrogen receptor-positive breast cancer cells, low concentrations of 2-ME in the absence of estradiol (B170435) have been observed to enhance Akt phosphorylation. drugbank.com

Table 2: Effects of 2-Methoxyestradiol on AKT/mTOR Signaling

| Cell Type | Effect on AKT/mTOR | Consequence | Reference |

| Triple-Negative Breast Cancer Cells | Inhibition | Reduced cell proliferation | frontiersin.org |

| Leukemia Cells (U937, Jurkat) | Inactivation (dephosphorylation) of Akt | Apoptosis | capes.gov.br |

| Uterine Fibroid Cells | Inhibition | Abrogation of TGF-β3-induced profibrotic response | nih.gov |

| Scleroderma Fibroblasts | Inhibition | Reduced collagen production | nih.gov |

| Gastric Carcinoma | Attenuation of Akt activity | Decreased cell invasion and metastasis | mdpi.com |

Reactive Oxygen Species (ROS) Generation

A significant aspect of 2-Methoxyestradiol's mechanism of action involves the generation of reactive oxygen species (ROS). capes.gov.brashpublications.org This production of ROS, including superoxide (B77818) anions and nitric oxide, plays a crucial role in the cytotoxic and apoptotic effects of 2-ME in various cancer cells. ashpublications.orgmedchemexpress.com

In leukemia cells, 2-ME-induced apoptosis is directly correlated with an increase in ROS levels. ashpublications.org The quenching of ROS with antioxidants has been shown to protect these cells from the cytotoxic effects of 2-ME and prevent the induction of apoptosis. ashpublications.org The generation of ROS is considered a primary event in the apoptotic cascade, leading to subsequent events such as the inactivation of Akt and activation of JNK. capes.gov.br

The source of ROS generation can be multifactorial. 2-ME is known to be a potent inhibitor of superoxide dismutase (SOD), which would lead to an accumulation of superoxide radicals. medchemexpress.com Additionally, studies have pointed to the induction of nitric oxide synthase as a contributor to the increase in reactive nitrogen species. iiarjournals.orgnih.gov

Induction of Nitro-Oxidative Stress

2-Methoxyestradiol is known to induce nitro-oxidative stress in cancer cells, a condition characterized by an excess of reactive nitrogen species (RNS) and reactive oxygen species (ROS). iiarjournals.orgnih.govmdpi.combenthamdirect.com This stress is a key contributor to the anticancer activity of 2-ME. iiarjournals.orgmdpi.com

The induction of nitro-oxidative stress by 2-ME is linked to its ability to increase the nuclear localization and activity of neuronal nitric oxide synthase (nNOS). nih.govmdpi.comoncotarget.com This leads to the generation of nitric oxide (NO) and its derivatives within the nucleus of cancer cells. nih.govoncotarget.com This localized increase in RNS, coupled with the generation of ROS, results in significant cellular damage. iiarjournals.orgoncotarget.com

In neuroblastoma cells, 2-ME induces apoptosis through the generation of nitric oxide and a reduction in mitochondrial membrane potential, highlighting the role of nitro-oxidative stress-dependent mechanisms. iiarjournals.org Similarly, in osteosarcoma cells, the nuclear hijacking of nNOS by 2-ME leads to nitro-oxidative DNA damage. mdpi.comoncotarget.com This induction of nitro-oxidative stress can lead to either carcinogenesis or cancer cell death, depending on the cellular context and environmental conditions. nih.govbenthamdirect.com

Role in DNA Strand Breakage

A direct consequence of the nitro-oxidative stress induced by 2-Methoxyestradiol is the damage to cellular DNA, including the formation of single and double-strand breaks. oncotarget.comiiarjournals.org This genotoxic effect is a critical component of its anti-cancer mechanism. oncotarget.com

Studies in osteosarcoma cells have demonstrated that 2-ME, at both physiological and pharmacological concentrations, increases the nuclear localization of neuronal nitric oxide synthase (nNOS). oncotarget.com The resulting increase in nuclear nitric oxide and its reactive derivatives directly causes DNA damage, leading to cell cycle arrest and apoptosis. nih.govoncotarget.com The presence of DNA damage is confirmed by the recruitment of DNA damage response proteins like 53BP1 to the sites of strand breaks. oncotarget.com

In glioblastoma cells, 2-ME has also been shown to induce DNA strand breaks. nih.gov This effect has been observed in various cancer cell lines, suggesting it is a common mechanism of action. nih.gov Furthermore, 2-ME can enhance the DNA damage caused by other treatments, such as radiotherapy, making it a potential radiosensitizer. aacrjournals.orgoncotarget.com

Table 3: 2-Methoxyestradiol-Induced DNA Damage

| Cell Type | Mechanism | Outcome | Reference |

| Osteosarcoma Cells | Increased nuclear nNOS, nitro-oxidative stress | Single and double-strand DNA breaks, apoptosis, cell cycle arrest | oncotarget.com |

| Glioblastoma Cells | Not specified | DNA strand breaks | nih.gov |

| Colon Carcinoma Cells | JNK activation | Enhanced DNA damage from ionizing radiation | aacrjournals.org |

| Mouse Hippocampal Cells | Not specified | DNA strand breaks | nih.gov |

Epigenetic Modifications (e.g., Histone Modifications)

2-Methoxyestradiol has been shown to induce epigenetic modifications, particularly histone modifications, which are implicated in its pro-apoptotic activity. oncotarget.comnih.gov In ovarian cancer cells, 2-ME treatment leads to specific apoptotic histone modifications. oncotarget.comnih.goveurekalert.org

One of the key histone modifications observed is the phosphorylation of histone H2A at serine 139, resulting in γH2Ax, a well-known marker for DNA double-strand breaks. nih.govresearchgate.net Additionally, 2-ME induces the phosphorylation of histone H3 at serine 10 (phH3ser10). nih.govresearchgate.net These histone modifications are considered to be downstream targets of protein kinase Cδ (PKCδ) during apoptosis. nih.gov

The catalytic fragment of PKCδ, which is activated by 2-ME, is directly responsible for these apoptotic histone modifications within the nucleus. oncotarget.comnih.goveurekalert.org While γH2Ax expression appears to be a direct result of DNA damage, the phosphorylation of histone H3 at serine 10 is linked to the catalytic activity of PKCδ. nih.gov These modifications are part of the broader cellular response to the stress and damage induced by 2-ME, ultimately contributing to the execution of the apoptotic program. cdnsciencepub.com

Cellular and in Vitro Studies of 2 Methoxyestradiol

Differential Effects on Proliferation of Diverse Cell Lines

2-ME demonstrates a broad spectrum of anti-proliferative activity against both tumor and non-tumor cell lines. aacrjournals.org This activity is generally independent of the estrogen receptor (ER) status of the cells, highlighting a distinct mechanism from traditional hormonal therapies. aacrjournals.orgspandidos-publications.comscielo.org.ar

Tumor Cell Line Inhibition (e.g., Lung, Colon, Melanoma, Breast, Prostate, Ovarian, Multiple Myeloma)

Extensive in vitro research has documented the inhibitory effects of 2-ME on a wide array of cancer cell lines.

Lung Cancer: 2-ME has been shown to inhibit the growth of non-small cell lung cancer (NSCLC) cell lines, such as A549 and H1299, in a dose-dependent manner. aacrjournals.orgnih.govspandidos-publications.com This inhibition is associated with cell cycle arrest at the G2/M phase and induction of apoptosis. nih.govspandidos-publications.com Studies have also demonstrated its efficacy in small cell lung cancer (SCLC) cells. aacrjournals.org

Colon Cancer: In human colon carcinoma cell lines, including HCT116, SW613-B3, DLD-1, and HCT-8, 2-ME exerts a significant anti-proliferative effect. nih.govnih.gov This is accompanied by cell cycle arrest and the induction of both apoptosis and autophagy. nih.gov

Melanoma: 2-ME effectively inhibits the growth of human melanoma cells, irrespective of their BRAF and NRAS mutational status. nih.govresearchgate.net The mechanism involves inducing senescence, G2/M cell cycle arrest, and inhibiting colony formation. nih.govresearchgate.net

Breast Cancer: The anti-proliferative effects of 2-ME have been observed in various breast cancer cell lines, including both ER-positive (MCF-7) and ER-negative (MDA-MB-231) cells. aacrjournals.orgscielo.org.arendocrine-abstracts.org It has also shown selective antiproliferative effects on long-term estrogen-deprived (LTED) cells, a model for endocrine therapy-resistant breast cancer. mdpi.com The compound induces a G2/M phase arrest and apoptosis. scielo.org.arendocrine-abstracts.org

Prostate Cancer: Studies have indicated the antitumor potential of 2-ME in prostate cancer cell lines. researchgate.netfrontiersin.org

Ovarian Cancer: 2-ME induces cytotoxicity and apoptosis in ovarian cancer cell lines like A2780, AD10, UCI 101, and OVCAR-3. nih.govmdpi.com It has also been shown to have effects on cancer-initiating cells isolated from ovarian cancer cell lines. aacrjournals.orgresearchgate.net

Multiple Myeloma: 2-ME has demonstrated significant activity against multiple myeloma (MM) cell lines and primary patient cells. aacrjournals.orgnih.govashpublications.org It inhibits cell replication, induces G2-M phase cell cycle arrest, and triggers apoptosis, even in cells resistant to conventional therapies. aacrjournals.orgnih.govashpublications.orgnih.gov

The following table summarizes the observed effects of 2-Methoxyestradiol (B1684026) on various tumor cell lines:

| Tumor Cell Line | Observed Effects | References |

|---|---|---|

| Lung (NSCLC, SCLC) | Inhibition of proliferation, G2/M cell cycle arrest, apoptosis. | aacrjournals.orgnih.govspandidos-publications.com |

| Colon (HCT116, SW613-B3, DLD-1, HCT-8) | Anti-proliferative, cell cycle arrest, apoptosis, autophagy. | nih.govnih.gov |

| Melanoma | Growth inhibition, senescence, G2/M cell cycle arrest, inhibition of colony formation. | nih.govresearchgate.net |

| Breast (MCF-7, MDA-MB-231, LTED) | Anti-proliferative, G2/M cell cycle arrest, apoptosis, selective effects on therapy-resistant cells. | aacrjournals.orgscielo.org.arendocrine-abstracts.orgmdpi.com |

| Prostate | Antitumor potential. | researchgate.netfrontiersin.org |

| Ovarian (A2780, AD10, UCI 101, OVCAR-3) | Cytotoxicity, apoptosis, effects on cancer-initiating cells. | nih.govaacrjournals.orgresearchgate.net |

| Multiple Myeloma | Inhibition of replication, G2-M cell cycle arrest, apoptosis (including in drug-resistant cells). | aacrjournals.orgnih.govashpublications.orgnih.gov |

Non-Tumorigenic Cell Responses (e.g., Granulosa Cells, Endothelial Cells)

In contrast to its effects on tumor cells, 2-ME exhibits differential responses in non-tumorigenic cells.

Granulosa Cells: Studies have shown that 2-ME can inhibit the proliferation of follicular granulosa cells. aacrjournals.org

Endothelial Cells: 2-ME has a potent inhibitory effect on the proliferation of endothelial cells, such as human umbilical vein endothelial cells (HUVECs). aacrjournals.orgnih.gov This anti-proliferative action is a key component of its anti-angiogenic properties. However, one study noted that treatment of HUVECs with 2-ME did not cause the same G2/M arrest observed in cancer cells. nih.gov In some contexts, low concentrations of 2-ME have been reported to potentially increase the proliferation of adjacent endothelial cells through the upregulation of VEGF-A in tumor cells. nih.gov

Effects on Vascular Smooth Muscle Cell Growth

2-Methoxyestradiol is a potent inhibitor of vascular smooth muscle cell (VSMC) proliferation. aacrjournals.orgusz.chnih.govphysiology.orgresearchgate.net This effect is considered a key mechanism for its potential vasoprotective actions. nih.gov 2-ME has been shown to inhibit mitogen-induced VSMC proliferation and migration. nih.govphysiology.orgresearchgate.net The mechanisms involve inducing cell cycle arrest and apoptosis, as well as interfering with signaling pathways like the RhoA/ROCK1 pathway. usz.chphysiology.orguzh.ch

Angiogenesis Inhibition in Cellular Models

A hallmark of 2-Methoxyestradiol's activity is its ability to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. aacrjournals.orgtargetmol.com

Suppression of Endothelial Cell Proliferation and Migration

2-ME directly targets vascular endothelial cells, inhibiting their proliferation and migration, which are crucial steps in the angiogenic process. targetmol.comnih.govaacrjournals.orgfrontiersin.orgcancer.gov This suppression has been observed in various in vitro models, including studies with human umbilical vein endothelial cells (HUVECs). aacrjournals.orgnih.gov The compound's ability to induce apoptosis in endothelial cells further contributes to its anti-angiogenic effects. targetmol.comcancer.gov

Impact on Formation of New Blood Vessels

By inhibiting the key processes of endothelial cell proliferation and migration, 2-ME effectively disrupts the formation of new blood vessels in cellular models. aacrjournals.orgresearchgate.net Its anti-angiogenic action is also attributed to the downregulation of pro-angiogenic factors like vascular endothelial growth factor (VEGF). aacrjournals.orgnih.gov This dual action of targeting both the tumor cells directly and the blood vessels that supply them makes 2-ME a compound of significant interest in cancer research. aacrjournals.org

The table below summarizes the research findings on the angiogenesis inhibition of 2-Methoxyestradiol in cellular models:

| Angiogenesis-Related Process | Observed Effects of 2-Methoxyestradiol | References |

|---|---|---|

| Endothelial Cell Proliferation | Potent inhibition. | targetmol.comnih.govfrontiersin.org |

| Endothelial Cell Migration | Inhibition. | aacrjournals.orgfrontiersin.org |

| Endothelial Cell Apoptosis | Induction. | targetmol.comcancer.gov |

| New Blood Vessel Formation | Disruption and inhibition. | aacrjournals.orgresearchgate.net |

| VEGF Regulation | Downregulation of expression. | aacrjournals.orgnih.gov |

Apoptosis Induction in Malignant Cells

2-Methoxyestradiol, an endogenous metabolite of estradiol (B170435), is recognized for its potent pro-apoptotic and antiproliferative effects on various cancer cell lines, while notably sparing normal cells. researchgate.netnih.gov The mechanisms underlying 2-ME2-induced apoptosis are multifaceted and appear to be cell-type dependent. mdpi.com

In triple-negative breast cancer (TNBC) cells, such as MDA-MB-231 and MDA-MB-468, 2-ME2 has been shown to effectively inhibit cell proliferation and induce apoptosis. frontiersin.org This is evidenced by the increased levels of cleaved PARP, cleaved caspase-3, and BAK, alongside a decrease in the anti-apoptotic protein Bcl-2. frontiersin.org These findings point towards the intrinsic pathway of apoptosis being activated by 2-ME2 in TNBC cells. frontiersin.org

Similarly, in ovarian cancer cells, 2-ME2 induces apoptosis, a process partially dependent on the p38 MAPK pathway. oncotarget.com The apoptotic process in these cells is marked by the cleavage of caspase-3. oncotarget.com Studies on oesophageal carcinoma cells have also demonstrated that 2-ME2 induces apoptosis, characterized by classic hallmarks such as cell shrinkage, chromatin hypercondensation, membrane blebbing, and the formation of apoptotic bodies. nih.gov Furthermore, an increased expression of death receptor 5 suggests the involvement of the extrinsic apoptosis pathway in these cells. nih.gov

The compound's apoptotic action is also linked to its interaction with the microtubule network. By binding to the colchicine (B1669291) site of tubulin, 2-ME2 disrupts microtubule formation, leading to mitotic arrest and subsequent apoptosis. researchgate.netfrontiersin.org This antimitotic activity is a key feature of its anticancer effects. nih.gov In oligodendroglial precursor cells, 2-ME2 not only induces apoptosis but also triggers endoreduplication through a p53-dependent pathway. mdpi.com

The signaling pathways involved in 2-ME2-induced apoptosis are complex and can vary between different cancer types. For instance:

In ovarian carcinoma cells, the p38 and phospho-Bcl2 pathways are implicated. mdpi.com

In prostate cancer cells, the process is associated with cyclin B1 and cdc2 phosphorylation. mdpi.com

In breast cancer cells, JNK activation and increased phosphorylation of Bcl-2 and Bcl-xL are observed. researchgate.netmdpi.com

Table 1: Effects of 2-Methoxyestradiol on Apoptosis in Different Malignant Cell Lines

| Cell Line | Cancer Type | Key Apoptotic Markers/Pathways | Reference |

|---|---|---|---|

| MDA-MB-231, MDA-MB-468 | Triple-Negative Breast Cancer | ↑ Cleaved PARP, ↑ Cleaved Caspase-3, ↑ BAK, ↓ Bcl-2 | frontiersin.org |

| Ovarian Carcinoma Cells | Ovarian Cancer | p38 MAPK pathway, Caspase-3 cleavage | mdpi.comoncotarget.com |

| WHCO3 | Oesophageal Carcinoma | ↑ Death Receptor 5, Cell shrinkage, Chromatin condensation | nih.gov |

| CG4 | Oligodendroglioma | ↑ Caspase-3, ↑ Caspase-7, p53 pathway | mdpi.com |

| Prostate Cancer Cells | Prostate Cancer | Cyclin B1, cdc2 phosphorylation | mdpi.com |

| MDA-MB-435s | Breast Cancer | JNK activation, ↑ Phospho-Bcl-2, ↑ Phospho-Bcl-xL | researchgate.netmdpi.com |

Autophagy Induction in Tumorigenic Cells

In addition to apoptosis, 2-Methoxyestradiol and its derivatives have been shown to induce autophagy in certain cancer cells. Autophagy is a cellular process of self-digestion, where cellular components are degraded and recycled. It can act as a survival mechanism or a form of programmed cell death.

In osteosarcoma cells, 2-ME2 treatment leads to the accumulation of autophagosomes, a key feature of autophagy. plos.org This is accompanied by the conversion of microtubule-associated protein LC3-I to LC3-II, a biochemical marker for autophagosome formation. plos.org This autophagic process in osteosarcoma cells is dependent on the expression of ATG7 and is mediated by the RNA-dependent protein kinase (PKR). plos.org Interestingly, 2-ME2 does not induce autophagosome formation in normal human osteoblasts, highlighting its selectivity for cancer cells. plos.org

A sulphamoylated analogue of 2-ME2, 2-methoxyestradiol-bis-sulphamate (2-MeOE2bisMATE), has also been found to induce autophagy in MCF-7 breast adenocarcinoma cells. scielo.org.arcansa.org.za This is suggested by increased lysosomal staining observed through fluorescent microscopy after treatment. cansa.org.za However, a study on the non-tumorigenic breast epithelial cell line MCF-12A showed that 2-MeOE2bisMATE did not significantly induce autophagy, further supporting the notion of its cancer-specific action. nih.govd-nb.info

Table 2: Autophagy Induction by 2-Methoxyestradiol and its Analogue

| Compound | Cell Line | Cell Type | Key Findings | Reference |

|---|---|---|---|---|

| 2-Methoxyestradiol | MG63, KHOS | Osteosarcoma | Accumulation of autophagosomes, Conversion of LC3-I to LC3-II | plos.org |

| 2-Methoxyestradiol-bis-sulphamate | MCF-7 | Breast Adenocarcinoma | Increased lysosomal staining, indicative of autophagy | scielo.org.arcansa.org.za |

| 2-Methoxyestradiol-bis-sulphamate | MCF-12A | Non-tumorigenic Breast Epithelial | No significant induction of autophagy | nih.govd-nb.info |

Modulation of Cellular Components and Gene Expression

Downregulation of Angiotensin Type 1 Receptor and Endothelin 1 Synthesis

2-Methoxyestradiol has been shown to modulate components of the cardiovascular system, which can have implications for its anticancer effects. Specifically, it downregulates the angiotensin type 1 receptor (AT1R) and inhibits the synthesis of endothelin-1 (B181129) (ET-1).

In rat liver epithelial and aortic smooth muscle cells, 2-ME2 treatment leads to a significant, dose- and time-dependent downregulation of AT1R expression at both the protein and mRNA levels. physiology.orgresearchgate.netnih.gov This effect is mediated through the G protein-coupled receptor 30 (GPR30) and involves the phosphorylation of extracellular-signal regulated kinase 1 and 2 (ERK1/2). physiology.orgnih.govahajournals.org The signaling cascade also involves the transactivation of the epidermal growth factor receptor (EGFR) through the release of matrix metalloproteinase 9 (MMP9). physiology.org

Furthermore, 2-ME2 and its precursor, 2-hydroxyestradiol (B1664083), potently inhibit the synthesis of ET-1 in porcine coronary artery endothelial cells. uchile.clahajournals.orgnih.gov This inhibition occurs through an estrogen receptor-independent mechanism and is more potent than that of the parent estradiol. ahajournals.orgnih.gov The suppression of ET-1, a potent vasoconstrictor, contributes to the vasoprotective effects of 2-ME2. physiology.orgnih.gov

Table 3: Modulation of AT1R and ET-1 by 2-Methoxyestradiol

| Target | Cell Type | Effect | Mediating Factors | Reference |

|---|---|---|---|---|

| Angiotensin Type 1 Receptor (AT1R) | Rat Aortic Smooth Muscle Cells, Rat Liver Epithelial Cells | Downregulation | GPR30, ERK1/2, EGFR, MMP9 | physiology.orgnih.govahajournals.org |

| Endothelin-1 (ET-1) | Porcine Coronary Artery Endothelial Cells | Inhibition of Synthesis | Estrogen Receptor-Independent | ahajournals.orgnih.gov |

Regulation of Heat Shock Proteins (HSP)

The interaction of 2-Methoxyestradiol with heat shock proteins (HSPs) is an area of ongoing research, though direct regulatory effects are not extensively documented in the provided context. However, the broader context of cancer therapy often involves targeting HSPs, particularly HSP90, which is crucial for the stability and function of many proteins that promote cancer cell growth and survival. While the search results did not yield direct evidence of 2-ME2 regulating HSPs, they did highlight the importance of HSP90 inhibitors in cancer research, a field to which 2-ME2's anticancer activities are highly relevant. researchgate.netresearchgate.netguidetopharmacology.orgflybase.orgmdpi.com

Influence on microRNA (miRNome) Expression

Recent studies have revealed that 2-Methoxyestradiol can significantly alter the microRNA (miRNA) expression profile, or miRNome, in cancer cells. frontiersin.orgnih.gov In triple-negative breast cancer (TNBC) cells, 2-ME2 treatment was found to modify the expression of numerous miRNAs. frontiersin.org

In silico analysis of the miRNome of MDA-MB-468 cells treated with 2-ME2 showed that the altered miRNAs target genes involved in a wide array of cancer hallmarks. frontiersin.org This suggests that 2-ME2's ability to modify gene expression by altering the miRNome is a key mechanism through which it exerts its pleiotropic anticancer effects, including the inhibition of proliferation, migration, and invasion, and the induction of apoptosis. frontiersin.orgnih.gov This modulation of the miRNome represents a significant aspect of its molecular mechanism of action in inhibiting TNBC. frontiersin.orgnih.gov

Modulation of Circ_0010235/miR-34a-5p/NFAT5 Axis

Current scientific literature has not established a direct role for 2-Methoxyestriol in the modulation of the Circ_0010235/miR-34a-5p/NFAT5 axis.

It is important to note that research on this particular signaling pathway has been conducted with a related but distinct compound, 2-Methoxyestradiol (2-ME2), a metabolite of 17β-estradiol. wikipedia.orgresearchgate.net Studies on 2-Methoxyestradiol have shown that it can inhibit the progression of non-small cell lung cancer by regulating the Circ_0010235/miR-34a-5p/NFAT5 axis. researchgate.net This distinction is critical to avoid misattribution of the biological activities of these two separate metabolites.

Interactions with Other Biological Molecules and Compounds in Cellular Systems (e.g., Chromium (VI))

There is a lack of specific studies investigating the direct interaction between this compound and the heavy metal Chromium (VI). However, research has been conducted on the interaction between Chromium (VI) and the related compound, 2-Methoxyestradiol , in cellular systems.

A preliminary study on the cisplatin-resistant ovarian cancer cell line, SKOV-3, examined the effects of 17β-estradiol and its metabolites, including 2-Methoxyestradiol (termed 2-MeOE2 in the study), when exposed to potassium chromate (B82759) (VI). The findings indicated that 2-Methoxyestradiol exhibited an antagonistic, or protective, effect against the toxicity induced by Chromium (VI).

The study ranked the tested estrogens based on their protective effect against Chromium (VI) toxicity, with 2-Methoxyestradiol showing the most beneficial effect. The researchers observed that pre-incubation of the cancer cells with estrogens, including 2-Methoxyestradiol, for 24 hours or 7 days generally resulted in a protective effect against the toxic actions of Chromium (VI). The interaction between 2-Methoxyestradiol and Chromium (VI) was primarily antagonistic, especially after a 24-hour incubation period.

Below is a data table summarizing the observed interactions in SKOV-3 cells.

| Compound Interaction | Incubation Time | Observed Effect | Interaction Type |

| 2-Methoxyestradiol + Cr(VI) | 24 hours | Alternating decrease and increase in viability compared to Cr(VI) alone. | Primarily Antagonism |

| 2-Methoxyestradiol + Cr(VI) | 48 hours | Alternating synergism and antagonism, with a predominance of antagonism. | Mixed, primarily Antagonism |

These findings suggest a potential protective role for 2-Methoxyestradiol against Chromium (VI)-induced cytotoxicity in this specific cancer cell line. However, it must be reiterated that these results pertain to 2-Methoxyestradiol and cannot be directly extrapolated to this compound.

Preclinical in Vivo Research: Animal Model Investigations

Efficacy in Xenograft and Transgenic Animal Models

Xenograft and transgenic animal models serve as foundational platforms for evaluating the in vivo anticancer activity of novel compounds. ivd-utrecht.nl In these models, human cancer cells are implanted into immunodeficient mice, or mice are genetically engineered to develop specific types of cancer, allowing for the assessment of a drug's ability to inhibit tumor growth and spread in a living organism.

2-Methoxyestriol has demonstrated significant tumor growth inhibition in various rodent models of cancer. wikipedia.orgaacrjournals.orgnih.gov

Prostate Cancer: In a transgenic mouse model of androgen-independent prostate cancer, 2-ME2 was found to inhibit tumor burden by approximately 39%. psu.edu Studies using the transgenic adenocarcinoma of the mouse prostate (TRAMP) model also showed that oral administration of 2-ME2 suppressed prostate tumor growth. nih.gov Furthermore, intervention with a nano-coated formulation of 2-ME2 significantly reduced tumor burden in mice. nih.gov

Melanoma, Sarcomas, and Multiple Myelomas: Research has shown that 2-ME2 inhibits the in vivo growth of xenografts derived from B16 melanomas and Meth A sarcomas. aacrjournals.org In a multiple myeloma model using KAS-6/1 cells in immunodeficient mice, 2-ME2 also demonstrated tumor growth inhibition. aacrjournals.org

Breast Cancer: 2-ME2 has been shown to inhibit the growth of xenografts from human breast MDA-MB-435 carcinoma cells. aacrjournals.org In the C3(1)/Tag transgenic mouse model, which develops estrogen receptor-negative mammary tumors, 2-ME2 reduced tumor growth by 60% when administered to mice with established tumors or pre-invasive lesions. nih.gov Additionally, a sulfamoylated derivative of 2-ME2, 2-MeOE2bisMATE, caused significant regression of tumor xenografts from MCF-7 breast cancer cells. nih.gov

In addition to inhibiting primary tumor growth, 2-ME2 has shown potential in preventing the spread of cancer to distant organs. In an orthotopic breast cancer model, 2-ME2 treatment was found to inhibit lung metastasis. researchgate.net This effect is partly attributed to its ability to hinder the metastasis-promoting effects of M2 macrophages. researchgate.net

Antiangiogenic Activities in In Vivo Systems

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. This compound exhibits potent antiangiogenic activity in various in vivo models. nih.govresearchgate.netnih.gov

Oral administration of 2-ME2 has been shown to inhibit angiogenesis in xenografts derived from B16 melanoma and MDA-MB-435 breast cancer cells. nih.gov In the murine corneal neovascularization assay, orally administered 2-ME2 inhibited angiogenesis induced by basic fibroblast growth factor or vascular endothelial growth factor. psu.edu Furthermore, in a mouse Matrigel plug model, 2-ME2 demonstrated its ability to inhibit angiogenesis. nih.gov A sulfamoylated derivative, 2-MeOE2bisMATE, proved to be a potent inhibitor of neovascularization in this model and also reduced angiogenesis within MCF-7 breast cancer xenografts. nih.gov

Organ-Specific and Tissue-Specific Effects in Animal Models

Beyond its anticancer properties, preclinical studies have revealed that 2-ME2 exerts specific effects on various organs and tissues.

This compound has demonstrated cardioprotective effects in animal models, primarily through its inhibition of vascular smooth muscle cell (VSMC) growth. researchgate.netnih.gov In rat models, 2-ME2 has been shown to induce cardiovascular protective actions by inhibiting the abnormal cellular growth of VSMCs and cardiac fibroblasts, which contribute to vaso-occlusive disorders and cardiac hypertrophy. nih.gov It also improves endothelial function and lowers cholesterol levels in rats. nih.gov The ability of 2-ME2 to inhibit VSMC proliferation is considered a key mechanism for its potential in preventing atherosclerosis. psu.edu

While research has primarily focused on its therapeutic benefits, some studies have suggested potential neurotoxic effects of 2-ME2. researchgate.net The human neuroblastoma cell line SH-SY5Y is a widely used in vitro model for neurotoxicity studies. mednexus.orgnih.govnih.gov This cell line can be differentiated into a more mature neuron-like phenotype and is used to investigate the cellular and molecular impacts of various compounds on neuronal cells. nih.govimrpress.com Although direct in vivo evidence of 2-ME2 neurotoxicity in animal models is limited in the provided context, the use of cell models like SH-SY5Y is a critical step in assessing the potential neurological effects of drug candidates. nih.gov

Implications for Inflammatory Diseases (e.g., Rheumatoid Arthritis)

There is currently no specific preclinical in vivo data available from animal model investigations to detail the implications of this compound in inflammatory diseases like rheumatoid arthritis. Research into endogenous estrogen metabolites for anti-inflammatory purposes has concentrated on 2-Methoxyestradiol (B1684026) (2-ME2). Studies on 2-ME2 have shown that it possesses disease-modifying activity in animal models of rheumatoid arthritis (RA). bpsbioscience.com For instance, in murine models of collagen-induced arthritis, 2-Methoxyestradiol has been observed to reduce the severity of the disease. nih.govnih.gov These investigations have demonstrated that 2-ME2 can inhibit inflammatory cell infiltration, angiogenesis within the joints, and subsequent bone and tissue damage. nih.gov However, it is crucial to reiterate that these findings are specific to 2-Methoxyestradiol and cannot be extrapolated to this compound without direct scientific evidence.

Comparative Studies with 2-Methoxyestradiol Derivatives/Analogs in Animal Models (e.g., 2-Methoxyestradiol Disulfamate (STX-140))

Similarly, comparative in vivo studies in animal models have focused on 2-Methoxyestradiol and its derivatives, not this compound. The development of analogs like 2-Methoxyestradiol disulfamate (STX-140) was primarily aimed at overcoming the poor oral bioavailability and rapid metabolism of the parent compound, 2-Methoxyestradiol. wikipedia.org These comparative studies have been instrumental in evaluating the enhanced potency and pharmacokinetic profiles of such analogs against various conditions, including cancer models. aacrjournals.org Again, this body of research does not include this compound as a comparator, and thus, no data can be presented for this section.

Interaction of 2 Methoxyestradiol with Estrogen Receptors

Binding Affinity to Estrogen Receptors Alpha (ERα) and Beta (ERβ)

2-Methoxyestriol exhibits a negligible binding affinity for the classical estrogen receptors, ERα and ERβ. wikipedia.org This characteristic significantly differentiates it from estradiol (B170435), the primary and most potent endogenous estrogen.

The binding affinity of this compound for estrogen receptors is considerably lower than that of estradiol and many of its other metabolites. For instance, one study noted that the relative binding affinity of 2-methoxyestradiol (B1684026) for ERα is about 0.5% of that of estradiol, and its affinity for ERβ is even lower at approximately 0.008% of estradiol's. nih.gov Another study found that 2-methoxyestradiol had a 2,000-fold lower activational potency relative to estradiol. wikipedia.org In contrast, other estrogen metabolites such as 2-hydroxyestradiol (B1664083) and 4-hydroxyestradiol (B23129) show higher, albeit still reduced, binding affinities compared to estradiol. wikipedia.org For example, 2-hydroxyestradiol has a relative binding affinity for rat uterine estrogen receptors that is 24 ± 7% of estradiol's. wikipedia.org Similarly, 16α-hydroxyestrone, another metabolite, has a relative binding affinity for the rat uterine estrogen receptor that is 2.8% of estradiol's. wikipedia.org

| Compound | Relative Binding Affinity (%) for ERα (Compared to Estradiol) |

|---|---|

| Estradiol | 100 |

| 2-Methoxyestradiol | ~0.5 |

| 2-Hydroxyestradiol | 24 ± 7 |

| 16α-Hydroxyestrone | 2.8 |

| Estriol (B74026) | 10 ± 4 |

| Estrone (B1671321) | 11 ± 8 |

Consistent with its low binding affinity for ERα and ERβ, this compound is considered to have minimal to no estrogenic activity. wikipedia.orgresearchgate.net It does not stimulate the proliferation of estrogen-dependent breast cancer cells, a hallmark of estrogenic compounds. nih.gov Studies have shown that it is inactive in uterotrophic assays, meaning it does not cause an increase in uterine weight, a classic test for estrogenic effects. wikipedia.org This lack of estrogenic action is a key feature that distinguishes this compound from its precursor, estriol, and from the more potent estradiol. wikipedia.orgresearchgate.net

Estrogen Receptor-Independent Mechanisms of Action

The significant biological effects of this compound are primarily mediated through mechanisms that are independent of the classical estrogen receptors. nih.govusz.ch These actions are responsible for its antiproliferative and apoptotic properties.

This compound has demonstrated potent antiproliferative and apoptotic (cell death-inducing) activities in a variety of cell types, including cancer cells. researchgate.netnih.gov These effects are observed in both estrogen receptor-positive and estrogen receptor-negative cell lines, indicating that its mechanism of action does not require the presence of ERα or ERβ. nih.gov The estrogen antagonist ICI 182,780, which blocks the actions of estrogens at their receptors, does not inhibit the antiproliferative effects of this compound. nih.gov The mechanisms underlying these ER-independent effects are thought to involve the disruption of microtubule formation, which is crucial for cell division. uchile.cl

Analytical Methodologies for 2 Methoxyestradiol Research

Quantification Techniques

A range of analytical techniques has been developed and validated for the determination of 2-methoxyestradiol (B1684026) in various biological samples, each with its own advantages in terms of sensitivity, specificity, and throughput.

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For the analysis of steroids like 2-methoxyestradiol, derivatization is typically required to increase their volatility and improve chromatographic performance.

One validated GC-MS/MS method for the quantification of 17β-estradiol and 2-methoxyestradiol in plasma involves protein precipitation, solid-phase extraction (SPE), and derivatization with trifluoroacetic anhydride. nih.govoligovax.eu This method demonstrated high sensitivity, with a limit of detection (LOD) for 2-methoxyestradiol of 5.5 pg/mL. nih.govoligovax.eu The use of a large volume injection with a Programmed Temperature Vaporization (PTV) injector significantly enhanced the method's sensitivity. nih.govoligovax.eu Another GC-MS assay was developed to measure 17β-estradiol and its metabolites, including 2-methoxyestradiol, in rat plasma, demonstrating good linearity and low coefficients of variation. wjarr.com

Enzyme immunoassay (EIA), and specifically the enzyme-linked immunosorbent assay (ELISA), offers a high-throughput and often more accessible method for quantifying 2-methoxyestradiol. Commercially available ELISA kits are designed for the measurement of 2-ME2 in various biological samples, including serum, plasma, and cell culture supernatants. assaygenie.comabbexa.com These kits provide a convenient and sensitive option for researchers. The general principle of these assays involves a competitive binding process where the 2-methoxyestradiol in the sample competes with a known amount of enzyme-labeled 2-methoxyestradiol for binding to a limited number of antibodies coated on a microplate. The resulting colorimetric signal is inversely proportional to the concentration of 2-methoxyestradiol in the sample.

Sample preparation for ELISA typically involves centrifugation of serum or plasma to remove particulate matter. abbexa.com For cell culture supernatants, media is collected and centrifuged. assaygenie.com Tissue homogenates require more extensive preparation, including homogenization and lysis, followed by centrifugation to obtain a clear supernatant for analysis. assaygenie.com

High-performance liquid chromatography (HPLC) is a versatile technique for separating and quantifying components in a mixture. For the analysis of 2-methoxyestradiol, HPLC is often coupled with a sensitive detection method, such as fluorescence detection (FLD), as UV detection may lack the required sensitivity for endogenous levels.

One developed HPLC-FLD method allows for the quantification of estradiol (B170435) and its metabolites, including 2-methoxyestradiol, in blood serum and saliva. nih.gov This method utilizes solid-phase microextraction (SPME) for sample cleanup and pre-concentration, followed by derivatization with dansyl chloride to introduce a fluorescent tag. nih.gov The method demonstrated good linearity over a concentration range of 10–300 ng/mL for 2-methoxyestradiol. nih.gov Another HPLC method with UV detection has also been developed for the quantitative determination of 2-methoxyestradiol in human plasma, utilizing solid-phase extraction for sample pretreatment. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of low-abundance molecules like 2-methoxyestradiol in complex biological matrices due to its high sensitivity, specificity, and selectivity.

Several LC-MS/MS methods have been developed and validated for the determination of 2-methoxyestradiol in human plasma and urine. assaygenie.comnih.govchromatographyonline.comikev.orgresearchgate.net These methods often employ liquid-liquid extraction or solid-phase extraction for sample preparation. nih.govchromatographyonline.comresearchgate.net One method achieved a lower limit of quantification (LLOQ) of 2.5 pg/mL in serum by using derivatization with 1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F), which significantly enhanced the detectability in positive electrospray ionization-tandem mass spectrometry (ESI-MS/MS). abbexa.com Another highly sensitive LC-MS/MS method for urine samples utilized hollow fiber liquid-phase microextraction (HF-LPME) as an enrichment pretreatment, achieving a limit of detection of 0.14 pg/mL. ikev.org

Sample Preparation and Derivatization Strategies for Enhanced Detection

Effective sample preparation is critical for accurate and reliable quantification of 2-methoxyestradiol, as it serves to remove interfering substances, concentrate the analyte, and improve its analytical properties. Derivatization is a common strategy employed to enhance the detectability of 2-methoxyestradiol, particularly for GC-MS and certain LC-MS and HPLC methods.

Common sample preparation techniques include:

Liquid-Liquid Extraction (LLE): This technique partitions the analyte between two immiscible liquid phases to separate it from matrix components. Ethyl acetate is a commonly used solvent for extracting 2-methoxyestradiol from plasma. nih.govchromatographyonline.comresearchgate.net

Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to selectively adsorb the analyte from the sample matrix, followed by elution with a suitable solvent. C18 and Oasis® MCX cartridges are frequently used for the extraction of estrogens from biological fluids. nih.govnih.gov

Hollow Fiber Liquid-Phase Microextraction (HF-LPME): This is a miniaturized sample preparation technique that combines extraction and concentration into a single step, offering high enrichment factors and minimal solvent consumption. ikev.org

Derivatization strategies are employed to:

Increase volatility for GC analysis.

Enhance ionization efficiency for MS detection.

Introduce a chromophore or fluorophore for UV or fluorescence detection.

Common derivatization reagents and strategies for 2-methoxyestradiol and related estrogens include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace active hydrogens with trimethylsilyl (TMS) groups, increasing volatility for GC-MS analysis.

Dansyl Chloride: This reagent reacts with the phenolic hydroxyl group of estrogens to form fluorescent derivatives, enabling sensitive detection by HPLC-FLD. nih.gov

1-(2,4-dinitro-5-fluorophenyl)-4,4-dimethylpiperazinium iodide (MPDNP-F): This derivatizing agent has been shown to significantly enhance the sensitivity of 2-methoxyestradiol detection in LC-MS/MS with positive ESI. abbexa.com

1-(5-fluoro-2, 4-dinitrophenyl)-4-methylpiperazine (PPZ) followed by methylation (MPPZ): This two-step derivatization has been used to improve the sensitivity of LC-MS/MS analysis for a panel of estrogens, including 2-methoxyestradiol. nih.gov

Trifluoroacetic Anhydride: Used in GC-MS/MS methods to create volatile derivatives of steroids. nih.govoligovax.eu

Method Validation Parameters (e.g., Limits of Quantification, Linearity, Precision, Accuracy)

Method validation is essential to ensure that an analytical method is suitable for its intended purpose. The key validation parameters for quantitative methods are defined by regulatory guidelines and include linearity, limits of quantification, precision, and accuracy.

The table below summarizes the validation parameters reported for various analytical methods used in 2-methoxyestradiol research.

| Analytical Method | Matrix | Linearity Range | Limit of Quantification (LOQ) / Limit of Detection (LOD) | Precision (RSD%) | Accuracy (%) |

| GC-MS/MS | Plasma | 0.1 - 10 ng/mL | LOD: 5.5 pg/mL | Intra-batch: Not specified | 99.9 - 104.5 |

| HPLC-FLD | Serum/Saliva | 10 - 300 ng/mL | LOQ: 10 ng/mL | Not specified | 96.05 - 101.85 |

| LC-MS/MS | Plasma | 1 - 100 ng/mL | Not specified | 3.62 - 5.68 | 105 - 108 |

| LC-MS/MS (with derivatization) | Serum | 2.5 - 1000 pg/mL | LOQ: 2.5 pg/mL | Intra-assay CV: 1.7 - 8.7; Inter-assay CV: 1.9 - 9.4 | 87.7 - 110.3 |

| LC-MS/MS (with HF-LPME) | Urine | 1.714 - 685.2 pg/mL | LOQ: 1.4 pg/mL; LOD: 0.14 pg/mL | Not specified | Not specified |

Linearity: This demonstrates the proportional relationship between the concentration of the analyte and the analytical signal over a defined range. It is typically evaluated by analyzing a series of calibration standards and is often expressed by the correlation coefficient (R²), which should ideally be close to 1.

Limit of Quantification (LOQ): The lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy.

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified with acceptable precision and accuracy.

Precision: The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV).

Accuracy: The closeness of the mean test results obtained by the method to the true value. It is often expressed as the percentage recovery of a known amount of analyte spiked into a sample matrix.

Challenges in Quantification and Detection in Biological Samples

The accurate measurement of 2-methoxyestradiol (2-ME) in biological samples such as plasma, serum, and urine is fraught with analytical challenges. These difficulties stem from the compound's inherent chemical properties and its low physiological concentrations.

A primary challenge is the low circulating levels of 2-ME in non-pregnant individuals, often falling into the picogram per milliliter (pg/mL) range. nih.gov This necessitates highly sensitive analytical methods to achieve accurate quantification.

The presence of structurally similar isomers poses a significant hurdle for specificity. nih.gov Isomers such as 4-methoxyestradiol, 3-O-methyl 2-hydroxyestradiol (B1664083), and 3-O-methyl 4-hydroxyestradiol (B23129) can interfere with the analysis, leading to inaccurate measurements if not adequately separated or distinguished by the detection method. nih.gov Chromatographic separation is therefore a critical component of any reliable assay for 2-ME.